5-acetyl-2-Furancarboxylicacidmethylester

Description

Significance within Organic and Heterocyclic Chemistry Research

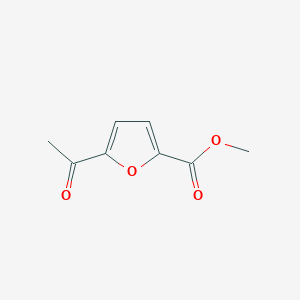

5-acetyl-2-Furancarboxylicacidmethylester, with the chemical formula C₈H₈O₄, is a polysubstituted furan (B31954) derivative. achemblock.com Furan and its derivatives are significant subjects within heterocyclic chemistry due to the aromatic nature of the furan ring and its presence in a wide array of biologically active compounds and natural products. The molecular structure of furan is often considered a fundamental building block of biomolecules, particularly sugars. achemblock.com

The specific functional groups attached to the furan ring in this compound—an acetyl group at the 5-position and a methyl ester at the 2-position—make it a valuable intermediate in organic synthesis. The ketone of the acetyl group and the ester group provide reactive sites for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Furan derivatives, in general, are widely utilized as starting materials for the synthesis of pharmaceuticals and other specialty chemicals. researchgate.net For instance, 2-furancarboxylic acid and its esters have been noted for their potential applications in medicinal chemistry. researchgate.net

Historical Context of Furan-2-carboxylic Acid Derivatives in Academic Inquiry

The academic investigation of furan derivatives has a long history, dating back to the very origins of organic chemistry. The parent compound of the ester , Furan-2-carboxylic acid (also known as 2-furoic acid or pyromucic acid), was first described by the pioneering chemist Carl Wilhelm Scheele in 1780. biosynth.com He obtained the substance through the dry distillation of mucic acid. This discovery marked the first-ever synthesis of a furan compound, predating the isolation of furfural (B47365) by several decades. biosynth.com

Initially known as pyromucic acid, this compound laid the foundation for the study of furan chemistry. biosynth.com The industrial synthesis of 2-furoic acid was later established via the Cannizzaro reaction of furfural. biosynth.com The historical availability and reactivity of 2-furoic acid spurred extensive research into its derivatives, including its esters, known as furoates. These esters became important subjects of study, with researchers exploring their synthesis, reactivity, and potential applications, paving the way for the investigation of more complex derivatives like this compound.

Contemporary Research Trends Involving Acetylated Furan Systems

In modern organic chemistry, research into furan-containing molecules continues to be a vibrant field. A significant trend involves the development of sustainable polymers from bio-based monomers, with furan-2,5-dicarboxylic acid (FDCA) being a prime candidate to replace petroleum-derived terephthalic acid. The properties of polyesters derived from furan dicarboxylic acids are an area of intense investigation. thegoodscentscompany.com

Acetylated furans, a category that includes our subject compound, are also of significant interest, particularly in the fields of flavor and fragrance chemistry. For example, 2-acetyl-5-methylfuran (B71968) is a known flavoring agent with nutty and bready nuances. thegoodscentscompany.comnih.gov The study of such compounds involves not only their synthesis but also their sensory properties and stability. Research also explores how the substitution pattern on the furan ring influences the molecule's chemical and physical properties. The investigation of acetylated furan systems contributes to a deeper understanding of structure-property relationships in heterocyclic compounds.

Overview of Research Paradigms Applied to this compound

The primary research paradigm applied to this compound is its synthesis and characterization as a chemical intermediate. It is recognized as a building block for research purposes. achemblock.com

One documented synthetic route involves the catalytic acylation of 2-furancarboxylic acid esters. researchgate.net A more recent procedure explores the synthesis of alkyl esters of 5-acetyl-2-furancarboxylic acid through the reaction of 5-acetyl-2-furan with carbon tetrachloride and an alcohol, facilitated by iron-containing catalysts. researchgate.net This method highlights the use of transition metal catalysis, a major paradigm in modern organic synthesis, to achieve efficient chemical transformations.

The characterization of the resulting methyl ester of 5-acetyl-2-furancarboxylic acid relies on standard analytical chemistry techniques. These include:

Gas Chromatography-Mass Spectrometry (GC-MS) to determine its purity and confirm its molecular weight. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) to elucidate its precise molecular structure by analyzing the chemical environment of its hydrogen and carbon atoms. researchgate.net

These research paradigms—synthesis, catalysis, and structural elucidation—are fundamental to organic chemistry and are essential for preparing and verifying the identity and purity of compounds like this compound, enabling its use in further synthetic applications. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-acetylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-5(9)6-3-4-7(12-6)8(10)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELBTJMNICDJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 5 Acetyl 2 Furancarboxylicacidmethylester

Established Synthetic Routes to Furan-2-carboxylic Acid Methyl Esters

Traditional methods for the synthesis of 5-acetyl-2-furancarboxylic acid methyl ester typically involve a two-step process: the formation of the furan-2-carboxylate (B1237412) core followed by the introduction of the acetyl group, or vice-versa.

Esterification Reactions of Furancarboxylic Acids

A primary route to obtaining the methyl ester is through the esterification of a corresponding furancarboxylic acid. This can be achieved either by starting with 5-acetyl-2-furoic acid and converting it to its methyl ester, or by esterifying 2-furoic acid first and then performing the acylation.

The Fischer-Speier esterification is a classic method where the carboxylic acid is reacted with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com For instance, studies on the esterification of 2-furoic acid have shown that various solid acid catalysts, like tungstophosphoric acid supported on zirconia, can also be employed, offering advantages in terms of catalyst separation and reuse. mdpi.com

Another approach involves the reaction of 2,5-furandicarboxylic acid (FDCA) with an alcohol in a carbon dioxide-rich atmosphere, which can function as a self-generating in-situ acid catalyst. google.com This method can be conducted at elevated temperatures (160°C to 250°C) and pressures. google.com

Table 1: Representative Conditions for Esterification of Furan (B31954) Carboxylic Acids This table presents data for the esterification of related furan carboxylic acids, which are foundational reactions for the synthesis of the target compound.

| Carboxylic Acid | Alcohol | Catalyst/Conditions | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Furoic Acid | n-Butanol | Tungstophosphoric Acid/Zirconia | 140 | High Conversion | mdpi.com |

| 2,5-Furandicarboxylic Acid (FDCA) | Methanol | CO₂ atmosphere (supercritical/near-critical) | 190-250 | >70 (diester) | google.com |

| Acetic Acid (general example) | Ethanol (B145695) | Acid Catalyst | Equilibrium | 97 (with 10x excess alcohol) | masterorganicchemistry.com |

Acylation Strategies on Furan Ring Systems

The introduction of the acetyl group onto the furan ring is typically accomplished via a Friedel-Crafts acylation reaction. When starting with methyl 2-furoate, the acylation occurs at the C5 position, which is activated by the furan ring's oxygen atom.

Classical Friedel-Crafts conditions often use a Lewis acid catalyst like aluminum chloride (AlCl₃). However, furan is a sensitive substrate prone to polymerization under harsh acidic conditions. stackexchange.com Milder Lewis acids such as boron trifluoride (BF₃), often used as a complex with diethyl ether (BF₃·OEt₂) or acetic acid, have been found to be more effective catalysts for the acylation of furans with acetic anhydride (B1165640). stackexchange.comgoogle.com Other catalysts like zinc chloride (ZnCl₂) have also been successfully used for the acylation of furan derivatives. mdpi.comgoogle.com For example, 2-acetylfuran (B1664036) can be prepared by reacting furan with acetic anhydride using zinc chloride as a catalyst in the presence of acetic acid, with reaction temperatures ranging from 20 to 110 °C. google.com

A recent innovative approach involves the gas-phase cross-ketonization of methyl 2-furoate with acetic acid over a zirconium dioxide (ZrO₂) catalyst at high temperatures (e.g., 350 °C) to produce 2-acetyl furan, which can then be further processed. researchgate.net

Table 2: Catalysts and Conditions for Acylation of Furan Derivatives This table provides examples of acylation reactions on furan rings, the core reaction for introducing the acetyl group.

| Furan Substrate | Acylating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Furan | Acetic Anhydride | Boron Trifluoride (BF₃) | - | Good | google.com |

| 2-Methylfuran (B129897) | Acetic Anhydride | Zinc Chloride (ZnCl₂) | 0 | 60-70 | mdpi.com |

| Furan | Carboxylic Acids | AlPW₁₂O₄₀ / Mg(OH)₂ | 0 | Good to Excellent | researchgate.net |

| Methyl 2-furoate | Acetic Acid | ZrO₂ (gas phase) | 350 | 90 (conversion) | researchgate.net |

Novel and Green Synthetic Methodologies for 5-acetyl-2-Furancarboxylicacidmethylester

Driven by the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes. These methods aim to reduce waste, avoid hazardous substances, and minimize energy consumption.

Multi-Component Reactions (MCRs) in Aqueous Media

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the starting materials. nih.govnih.gov This approach offers significant advantages in terms of step economy and waste reduction. While specific MCRs for the direct synthesis of 5-acetyl-2-furancarboxylic acid methyl ester are not widely reported, the development of MCRs for creating highly substituted furan and benzofuran (B130515) derivatives is an active area of research. bohrium.comrsc.org Some of these reactions have been successfully performed in environmentally benign solvents like water, further enhancing their green credentials. The synthesis of complex heterocyclic systems, such as tetrazol-benzofuran hybrids, has been achieved through one-pot, five-component reactions, demonstrating the power of this strategy to build molecular complexity efficiently. rsc.org

Catalyst-Free and Environmentally Benign Approaches

Efforts to develop catalyst-free synthetic methods are a key aspect of green chemistry. For the acylation step, an intermolecular Friedel-Crafts acylation has been reported to proceed in hexafluoro-2-propanol (HFIP) at room temperature without any additional catalyst. organic-chemistry.org While not specific to the target molecule, this demonstrates the potential for solvent-promoted, catalyst-free acylations.

For the esterification part, reactions can be conducted under high pressure and temperature using CO₂ as a reaction medium, which avoids the need for a traditional acid catalyst. google.com Furthermore, the use of heterogeneous catalysts that can be easily recovered and reused, such as the AlPW₁₂O₄₀/Mg(OH)₂ couple for Friedel-Crafts acylation, represents an environmentally benign alternative to homogeneous catalysts that are difficult to separate from the reaction mixture. researchgate.net

Microwave-Assisted and Ultrasound-Promoted Syntheses

Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in green synthesis. These techniques can dramatically reduce reaction times, improve yields, and enhance selectivity. mdpi.com

Microwave-assisted synthesis (MAS) has been successfully applied to various reactions for preparing furan derivatives. Microwave heating can accelerate Friedel-Crafts acylations and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling to form 5-arylbenzofuran-2-carboxylates. mdpi.comresearchgate.net For instance, a Suzuki coupling that required conventional heating could be completed in just 23 minutes with microwave irradiation, achieving a 97% yield. researchgate.net Similarly, the synthesis of indole-3-carboxylate (B1236618) derivatives has been optimized using microwave irradiation on neat reactant mixtures, resulting in excellent yields. mdpi.com The Perkin rearrangement to form benzofuran-2-carboxylic acids can be reduced from 3 hours to just 5 minutes using microwave assistance. nih.gov

Ultrasound-promoted synthesis utilizes the energy of acoustic cavitation to accelerate chemical reactions. nih.gov This technique has been employed for the synthesis of various heterocyclic compounds, often at ambient temperature, leading to high yields in short reaction times. researchgate.netnih.gov For example, the synthesis of dihydropyrimidinone derivatives via the Biginelli reaction and the formation of substituted imidazoles have been efficiently carried out under ultrasonic irradiation. researchgate.netnih.govtiu.edu.iq These examples highlight the potential of sonochemistry as a green method applicable to the synthesis of furan derivatives like 5-acetyl-2-furancarboxylic acid methyl ester.

Table 3: Comparison of Conventional vs. Alternative Energy Methods for Related Syntheses

| Reaction Type | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Perkin Rearrangement (Benzofuran-2-carboxylic acid synthesis) | Conventional Heating | ~3 hours | - | nih.gov |

| Microwave (300W) | 5 minutes | 99 | ||

| Imidazole Synthesis | Conventional Stirring | 5-8 hours | 72-90 | researchgate.net |

| Ultrasound | 6-10 minutes | 89-95 | ||

| Suzuki Coupling (5-arylbenzofuran-2-carboxylate synthesis) | Conventional Heating | - | - | researchgate.net |

| Microwave (200W) | 23 minutes | 97 |

Precursors and Intermediate Chemistry in this compound Synthesis

The synthesis of 5-acetyl-2-furancarboxylic acid methyl ester can be achieved through a multi-step pathway starting from readily available furan derivatives. A notable route involves the transformation of ethyl 2-furoate through a series of intermediates. researchgate.net This process includes sequential chloroethylation, substitution with an acetoxy group, methanolysis, and a final oxidation step. researchgate.net

A key intermediate in this synthesis is methyl 5-(1-hydroxyethyl)-2-furoate. researchgate.net The final step to obtain 5-acetyl-2-furancarboxylic acid methyl ester is the oxidation of this secondary alcohol. researchgate.net One documented method for this oxidation utilizes the Jones reagent (chromium trioxide in aqueous sulfuric acid and acetone). researchgate.net

Another potential synthetic route involves the reaction of 5-acetyl-2-furan with carbon tetrachloride and an aliphatic alcohol in the presence of an iron-containing catalyst. researchgate.net This method offers a different approach to constructing the final molecule.

Furanic compounds, including the precursors for 5-acetyl-2-furancarboxylic acid methyl ester, are increasingly being sourced from renewable biomass. orgsyn.org Lignocellulosic biomass, which is abundant, can be processed to yield key platform molecules. orgsyn.org For instance, the acid-catalyzed dehydration of pentose (B10789219) sugars (like xylose) from hemicellulose produces furfural (B47365), while the dehydration of hexose (B10828440) sugars from cellulose (B213188) yields 5-(hydroxymethyl)furfural (HMF). orgsyn.org

Furfural, in particular, serves as a versatile starting material for a variety of furan derivatives. orgsyn.org Through various chemical transformations, furfural can be converted into compounds like methyl 2-furoate, a potential precursor in some synthetic routes. google.com The ability to derive these foundational furan rings from non-petroleum sources is a significant aspect of green chemistry.

The introduction of the acetyl group is a critical step in the synthesis of 5-acetyl-2-furancarboxylic acid methyl ester. In the synthesis starting from ethyl 2-furoate, the acetyl group is effectively introduced via a chloroethylation reaction using paraldehyde. researchgate.net

In more general furan chemistry, Friedel-Crafts acylation is a common method to introduce an acetyl group onto the furan ring. This typically involves an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a Lewis acid catalyst like zinc chloride or tin(IV) chloride. mdpi.com For instance, 2-methylfuran can be acetylated with acetic anhydride using zinc chloride as a catalyst to produce 5-methyl-2-acetylfuran. mdpi.com However, direct acetylation of some furan derivatives can lead to side products, necessitating alternative strategies like the multi-step synthesis involving oxidation as the final step. researchgate.net

Atom Economy and Efficiency Considerations in Synthetic Pathways

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy are preferred as they generate less waste. nih.gov

The multi-step synthesis of methyl 5-acetyl-2-furoate from ethyl 2-furoate presents a case for analyzing atom economy at each stage. researchgate.net While a detailed quantitative analysis requires specific reaction conditions and yields, a qualitative assessment can be made. The final oxidation step, for example, using a stoichiometric oxidant like Jones reagent, typically has a low atom economy due to the large amount of chromium salts produced as waste. researchgate.netnih.gov In contrast, catalytic oxidation methods, if applicable, would offer a significant improvement in atom economy.

The following table provides a high-level overview of the types of reactions in a potential synthesis of 5-acetyl-2-furancarboxylic acid methyl ester and their general implications for atom economy.

| Reaction Step (Example) | Reaction Type | General Atom Economy | Key Reagents | Byproducts (Examples) |

| Chloroethylation of ethyl 2-furoate | Electrophilic Substitution | Moderate | Paraldehyde, HCl | Water |

| Acetoxylation | Nucleophilic Substitution | Low | Sodium Acetate | Sodium Chloride |

| Methanolysis | Transesterification | High | Methanol, Sodium Methoxide | Ethanol |

| Oxidation of alcohol | Oxidation | Low (with stoichiometric reagents) | Jones Reagent | Chromium salts, water |

Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)

The structure of 5-acetyl-2-furancarboxylic acid methyl ester itself is achiral. However, the synthesis of chiral derivatives of furan compounds is an active area of research due to their potential as building blocks for bioactive molecules and natural products. benthamdirect.comnih.gov While specific methods for the stereoselective synthesis of chiral derivatives of 5-acetyl-2-furancarboxylic acid methyl ester are not widely reported, general strategies for creating chiral furans exist.

These strategies often involve:

Asymmetric Catalysis : Employing chiral catalysts to induce enantioselectivity in reactions that create or modify a stereocenter.

Use of Chiral Pool Precursors : Starting from naturally occurring chiral molecules, such as carbohydrates, to build the furan ring with a defined stereochemistry. benthamdirect.com

Chemoenzymatic Methods : Utilizing enzymes for stereoselective transformations, such as the kinetic resolution of racemic mixtures. acs.orgacs.org For example, the enantioselective reduction of 2-acetylfuran to the corresponding chiral alcohol has been demonstrated using alcohol dehydrogenases. acs.org

While these methods are not directly applied to the synthesis of 5-acetyl-2-furancarboxylic acid methyl ester in the reviewed literature, they represent the current state-of-the-art for accessing chiral furan-containing molecules. benthamdirect.comnih.gov

Biochemical and in Vitro Biological Activity Investigations of 5 Acetyl 2 Furancarboxylicacidmethylester

In Vitro Enzyme Inhibition Studies

The potential for furan (B31954) derivatives to act as enzyme inhibitors has been a subject of significant research, particularly in the context of neurodegenerative diseases.

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of Alzheimer's disease. mdpi.com The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which can help alleviate cognitive symptoms. nih.govnih.gov

The most common method for assessing cholinesterase inhibitory activity in vitro is the spectrophotometric method developed by Ellman. mdpi.commdpi.com This assay involves the use of acetylthiocholine (B1193921) as a substrate for AChE. The enzyme hydrolyzes the substrate, and the resulting product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the absorbance of which is measured over time to determine enzyme activity. The inhibitory potential of a compound is determined by measuring the reduction in this colorimetric signal in its presence.

Numerous studies have demonstrated that compounds containing a furan or benzofuran (B130515) scaffold can be potent inhibitors of both AChE and BChE. For instance, various novel benzofuranyl derivatives have been synthesized and shown to inhibit AChE and BChE with Ki values in the low micromolar to nanomolar range. nih.gov Similarly, carbamates derived from tetrahydrofurobenzofuran have exhibited potent inhibition of both human AChE and BChE, with IC50 values as low as 10 nM and 3 nM, respectively. nih.govnih.gov The inhibitory activity is often influenced by the specific substitutions on the furan ring system.

While no specific data for 5-acetyl-2-furancarboxylicacidmethylester has been reported, the presence of the furan core suggests that it could be a candidate for cholinesterase inhibition screening.

Table 1: Examples of Cholinesterase Inhibition by Furan and Benzofuran Derivatives Note: This table presents data for related compounds to illustrate the potential activity of the furan scaffold, not for this compound itself.

| Compound Type | Target Enzyme | Reported Activity (IC50/Ki) | Reference |

| Benzofuranyl derivatives | AChE | Ki: 0.009 to 0.61 μM | nih.gov |

| Benzofuranyl derivatives | BChE | Ki: 0.28 to 1.60 μM | nih.gov |

| Tetrahydrofurobenzofuran carbamates | AChE | IC50: as low as 10 nM | nih.govnih.gov |

| Tetrahydrofurobenzofuran carbamates | BChE | IC50: as low as 3 nM | nih.govnih.gov |

| 2-Arylbenzofuran derivatives | BChE | IC50: 2.5–32.8 μM | mdpi.com |

| Benzofuran-triazole hybrids | AChE | IC50: 0.55 to 2.28 μM | nih.gov |

Beyond cholinesterases, furan derivatives have been investigated as inhibitors of other enzymes. For example, 5-(tetradecyloxy)-2-furoic acid (TOFA) is a known potent and reversible inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. abcam.com This indicates that the furoic acid moiety, a key feature of this compound, can interact with the active sites of various enzymes. The evaluation of this compound against a panel of different enzymes could reveal novel inhibitory activities.

Receptor Binding and Ligand Interaction Research

The interaction of small molecules with cellular receptors is fundamental to their pharmacological effects. Research in this area for furan derivatives has explored their binding to various receptors.

Several methods are employed to study the binding of a ligand (like this compound) to a receptor. A common approach is the use of competitive binding assays with a radiolabeled ligand known to bind to the target receptor. nih.gov In these assays, the ability of the test compound to displace the radiolabeled ligand from the receptor is measured, allowing for the determination of its binding affinity, often expressed as the inhibition constant (Ki).

Another powerful technique is molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This method can provide insights into the binding mode and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor's binding site.

Mechanisms of In Vitro Cellular Activity (e.g., antimicrobial, anticancer at cellular level)

The furan ring is a common motif in compounds exhibiting antimicrobial and anticancer properties.

A study on a closely related compound, methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) , provides significant insight into the potential biological activities of this compound. asianindexing.comscialert.net MFC, isolated from Streptomyces zerumbet, demonstrated notable antibacterial and cytotoxic activities. asianindexing.comscialert.net

The antibacterial activity of MFC was significant against Gram-positive bacteria, including Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis. asianindexing.comscialert.net It showed moderate activity against Gram-negative bacteria. asianindexing.comscialert.net The proposed mechanism of action was bacteriolytic, involving damage to the cell wall and membrane. asianindexing.comscialert.net

In terms of anticancer activity, MFC exhibited selective cytotoxicity towards cancer cell lines. asianindexing.comscialert.net The strongest cytotoxic effects were observed against HeLa (cervical cancer) and HepG2 (liver cancer) cells, with IC50 values of 64.00 µg/mL and 102.53 µg/mL, respectively. asianindexing.comscialert.net It showed lower cytotoxicity against normal cell lines, suggesting a degree of selectivity for cancer cells. asianindexing.comscialert.net

Furthermore, other studies on benzofuran derivatives have highlighted their potential as anticancer agents. For example, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown significant cytotoxicity against various human cancer cell lines, including lung (A549) and liver (HepG2) cancer cells. nih.gov These compounds were found to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. nih.gov

Table 2: In Vitro Anticancer and Antimicrobial Activity of a Related Furan Derivative (Methyl 5-(hydroxymethyl)furan-2-carboxylate)

| Activity Type | Cell Line / Microorganism | Reported IC50 / Activity | Reference |

| Anticancer | HeLa (Cervical Cancer) | 64.00 µg/mL | asianindexing.comscialert.net |

| Anticancer | HepG2 (Liver Cancer) | 102.53 µg/mL | asianindexing.comscialert.net |

| Anticancer | L929 (Normal Fibroblast) | 239.06 µg/mL | asianindexing.comscialert.net |

| Anticancer | LLC-MK2 (Normal Kidney) | >512.00 µg/mL | asianindexing.comscialert.net |

| Antibacterial | Staphylococcus aureus | High activity | asianindexing.comscialert.net |

| Antibacterial | Bacillus cereus | High activity | asianindexing.comscialert.net |

| Antibacterial | Bacillus subtilis | High activity | asianindexing.comscialert.net |

Inhibition of Microbial Growth in Defined Media

While direct studies on this compound are limited, research on structurally related furan derivatives and fatty acid methyl esters (FAMEs) provides insight into its potential antimicrobial properties. Furan derivatives are recognized for their biological activities, including broad antibacterial action. ijabbr.com For instance, compounds like 2-furancarboxaldehyde, 5-(hydroxymethyl)-, which share the core furan structure, have demonstrated antifungal properties. nih.gov

The broader class of FAMEs has been shown to possess significant antibacterial and antifungal capabilities. scielo.br Studies on FAMEs from various natural sources have demonstrated inhibition against a range of pathogenic bacteria and fungi. researchgate.netscielo.brkuleuven.be The antimicrobial efficacy is often attributed to the fatty acid composition. For example, FAME extracts containing high percentages of palmitic, lauric, linolenic, and linoleic acids have shown inhibitory activity against bacteria such as Bacillus subtilis and Staphylococcus aureus, and fungi like Candida albicans. scielo.br The mechanism of action for Gram-positive bacteria is thought to involve disruption of the cell membrane, while Gram-negative bacteria are often more resistant due to their protective outer lipopolysaccharide layer. scielo.br Storing fuels containing methyl esters at low temperatures (below 10 °C) has been noted to limit microbial proliferation. mdpi.com

The table below summarizes the antimicrobial activity observed for various FAMEs and related compounds against different microbial species, suggesting a potential area for future investigation of this compound.

| Compound/Extract | Test Organism | Activity Observed | Reference |

| FAME from Excoecaria agallocha | Bacillus subtilis | MIC: 0.125 mg/ml; MBC: 0.25 mg/ml | scielo.br |

| FAME from Excoecaria agallocha | Staphylococcus aureus | MIC: 0.125 mg/ml; MBC: 0.25 mg/ml | scielo.br |

| FAME from Excoecaria agallocha | Candida albicans | MIC: 0.5 mg/ml | scielo.br |

| FAME from Annona cornifolia | Paracoccidioides brasiliensis | MIC range: 7-22 μg/ml | researchgate.net |

| Volatile Organic Compounds (VOCs) from Ceratocystis fimbriata | Monilinia fructicola | Mycelial growth inhibition: 76.95% | nih.gov |

| Volatile Organic Compounds (VOCs) from Ceratocystis fimbriata | Botrytis cinerea | Mycelial growth inhibition: 76.00% | nih.gov |

Anti-proliferative and Cytotoxic Effects on Cell Lines (in vitro)

The furan scaffold is a subject of significant interest in medicinal chemistry for the development of novel anti-cancer agents. ijabbr.comnih.gov Numerous studies have demonstrated the potent anti-proliferative and cytotoxic effects of various furan derivatives against a panel of human cancer cell lines. nih.govnih.gov While specific data for this compound is not available, the activities of analogous compounds are well-documented.

For example, a series of novel furan-based derivatives exhibited significant cytotoxic activity against the MCF-7 breast cancer cell line, with some compounds showing half-maximal inhibitory concentration (IC₅₀) values as low as 2.96 μM. nih.gov Other studies on benzofuran derivatives, which contain a fused furan ring, also reported potent antiproliferative activity against cell lines like the HL60 promyelocytic leukemia line. nih.govresearchgate.net The cytotoxic potential often varies based on the specific substitutions on the furan ring. nih.gov

The following table presents the in vitro cytotoxic activity of several furan derivatives against various cancer cell lines, highlighting the potential of this chemical class.

| Compound Class | Cell Line | IC₅₀ Value | Reference |

| Furan-based derivative (Compound 7) | MCF-7 (Breast Cancer) | 2.96 μM | nih.gov |

| Furan-based derivative (Compound 4) | MCF-7 (Breast Cancer) | 4.06 μM | nih.gov |

| Thienopyrimidine derivative (Compound 2) | MCF-7 (Breast Cancer) | 0.013 μM (4.3 µg/mL) | nih.gov |

| Fused-ring indolyl chalcone | HL-60 (Leukemia) | Not specified, but active | researchgate.net |

| 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives | HCV29T (Bladder Cancer) | Higher than cisplatin (B142131) in some cases | nih.gov |

Investigation of Cellular Pathway Modulation (e.g., cell cycle arrest, apoptosis induction in vitro)

Further investigation into the mechanisms underlying the cytotoxic effects of furan derivatives reveals their ability to modulate critical cellular pathways involved in cell proliferation and survival. researchgate.net Studies on active furan-based compounds have shown they can induce cell cycle arrest, preventing cancer cells from proceeding through division. nih.gov

Specifically, DNA flow cytometric analysis of MCF-7 cells treated with certain furan derivatives demonstrated an accumulation of cells in the G₂/M phase of the cell cycle. nih.govresearchgate.net This arrest is often a precursor to programmed cell death, or apoptosis. The induction of apoptosis by these compounds was confirmed through annexin (B1180172) V/PI staining experiments. nih.gov Mechanistic studies further suggest that these derivatives can trigger the intrinsic mitochondrial pathway of apoptosis. This was evidenced by an observed increase in the levels of the pro-apoptotic proteins p53 and Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2. researchgate.net

These findings indicate that furan derivatives can exert their anti-proliferative effects by disrupting the normal cell cycle and activating cellular suicide programs, making them promising candidates for further development.

Structure-Activity Relationship (SAR) Studies for Biological Impact

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of therapeutic compounds. For furan-containing molecules, SAR analyses have provided valuable insights into the chemical features necessary for their cytotoxic effects. The furan ring itself is considered a key pharmacophore, with its reactivity and planarity contributing to biological interactions. ijabbr.comresearchgate.net

Several key SAR findings for furan and benzofuran derivatives include:

Substitution at C-2: The nature of the substituent at the C-2 position of the furan ring has been found to be crucial for cytotoxic activity. nih.gov In this compound, this position is occupied by a methyl ester group.

Fusion of Rings: The attachment of a furan moiety to other ring systems, such as in furochalcones or benzofurans, can significantly enhance antiproliferative activity compared to the parent compound. nih.govresearchgate.net

Nature of Substituents: The presence of specific functional groups, such as hydroxyl (-OH), methoxy (B1213986) (-OMe), or halogens on the associated ring systems, can greatly influence the therapeutic activities of the molecule. researchgate.net The acetyl group at the C-5 position of the target compound is an electron-withdrawing group that influences the electronic properties of the furan ring. The synthesis of methyl 5-acetyl-2-furoate has been achieved through the oxidation of the corresponding secondary alcohol, indicating a viable route for creating such substituted furans for biological testing. researchgate.net

These studies collectively suggest that the acetyl and methyl ester groups of this compound are critical determinants of its potential biological profile.

Investigation of Metabolic Pathways and Biochemical Roles (in microorganisms or specific cellular contexts, not human)

Role in Acetyl-CoA Dependent Pathways

Acetyl-Coenzyme A (Acetyl-CoA) is a central metabolic hub, crucial for both energy production and biosynthesis. nih.gov It links glycolysis, the TCA cycle, and fatty acid metabolism. nih.govmdpi.com The structure of this compound, containing an acetyl group, suggests a potential interaction with Acetyl-CoA-dependent pathways.

In microorganisms, Acetyl-CoA is a key precursor for the synthesis of various compounds. For example, in yeast, alcohol acetyltransferase uses Acetyl-CoA to esterify higher alcohols, producing flavor compounds in fermented beverages. mdpi.com In some bacteria, Acetyl-CoA can be reduced to ethanol (B145695) under anaerobic conditions to maintain the cell's redox balance. mdpi.com

While direct evidence is lacking for this compound, the metabolism of the structurally similar compound 2-methylfuran (B129897) has been studied in primary rat hepatocytes. This research showed that 2-methylfuran undergoes metabolic activation via cytochrome P450 enzymes, leading to oxidative ring-opening and the formation of the reactive metabolite 3-acetylacrolein. nih.govnih.gov This suggests that the furan ring of the target compound could be similarly metabolized, potentially releasing the acetyl group to enter the cellular Acetyl-CoA pool or forming other reactive species that interact with cellular components.

Participation in Microbial Fermentation Processes

Microbial fermentation, carried out by organisms like yeast and acetic acid bacteria, involves complex metabolic pathways. mdpi.comresearchgate.net Yeast, such as Saccharomyces cerevisiae, and bacteria, such as Zymomonas species, are instrumental in producing ethanol and a wide array of secondary metabolites, including esters, higher alcohols, and furan-containing compounds. mdpi.comresearchgate.net The presence of this compound or its precursors in a fermentation substrate could lead to its biotransformation by microbial enzymes, influencing the final chemical composition and sensory characteristics of the product. Its formation could be a result of the Maillard reaction or caramelization during processing, followed by microbial modification during fermentation.

Identification as a Metabolite or Precursor in Model Organisms

Comprehensive searches of scientific literature and biochemical databases did not yield any studies identifying 5-acetyl-2-furancarboxylic acid methyl ester as a metabolite or a precursor in any model organisms. Current research has not documented the in vivo presence or biosynthetic pathways related to this specific compound within biological systems.

While research exists on the metabolism of other furan derivatives in various organisms, such as the formation of acetylacrolein (B1235126) from 2-methylfuran in primary rat hepatocytes or the identification of methyl 5-methyl-2-furancarboxylate as a volatile compound from certain bacteria, these findings are not directly applicable to 5-acetyl-2-furancarboxylic acid methyl ester.

Consequently, due to the absence of published research on this specific topic, no detailed findings or data tables on its role as a metabolite or precursor can be presented.

Computational and Theoretical Investigations of 5 Acetyl 2 Furancarboxylicacidmethylester

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, are used to determine the electronic structure and predict the reactivity and stability of 5-acetyl-2-furancarboxylic acid methyl ester.

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to map the electron distribution and identify reactive sites. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Another important aspect is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, thereby predicting how the molecule will interact with other chemical species. For 5-acetyl-2-furancarboxylic acid methyl ester, the oxygen atoms of the acetyl and ester groups are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the furan (B31954) ring are likely to be electron-deficient (positive potential).

Illustrative Data Table for Electronic Properties (Hypothetical for 5-acetyl-2-Furancarboxylicacidmethylester)

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty electron orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

Molecules with rotatable single bonds, such as the ester and acetyl groups in 5-acetyl-2-furancarboxylic acid methyl ester, can exist in different spatial arrangements known as conformers. Conformer analysis aims to identify the most stable conformer, which is the one with the lowest energy. This is significant as the most stable conformer is often the most populated and biologically active form of the molecule. uj.ac.za

Computational methods can systematically rotate the flexible bonds and calculate the potential energy of each resulting conformation. The results are often visualized in a potential energy surface scan, which plots the energy as a function of the dihedral angle of the rotating bond. The conformer corresponding to the global minimum on this surface is the most stable. For 5-acetyl-2-furancarboxylic acid methyl ester, the orientation of the methyl ester and acetyl groups relative to the furan ring would be the primary focus of such an analysis.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule, or ligand, interacts with a larger molecule, typically a protein. These techniques are central to drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when it binds to a protein's active site. nih.gov This modeling is crucial for understanding the mechanism of action of potential drug candidates. The process involves placing the ligand in various positions and orientations within the protein's binding pocket and scoring each pose based on the calculated binding energy.

In the context of 5-acetyl-2-furancarboxylic acid methyl ester, molecular docking could be used to investigate its potential to inhibit specific enzymes. For instance, studies on related benzofuran (B130515) derivatives have explored their interactions with targets like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are relevant in the context of type 2 diabetes. nih.gov Similar studies could be designed for 5-acetyl-2-furancarboxylic acid methyl ester to identify potential biological targets.

Beyond predicting the binding orientation, molecular docking and more advanced techniques like molecular dynamics (MD) simulations can elucidate the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. MD simulations provide a dynamic view of the binding event, showing how the ligand and protein adapt to each other over time.

The binding affinity, often expressed as the binding free energy or an inhibition constant (Ki), quantifies the strength of the interaction. Lower binding energies indicate a more stable complex and a higher affinity. These predictions are invaluable for prioritizing compounds for further experimental testing.

Illustrative Data Table for Predicted Binding Interactions (Hypothetical)

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase | -8.2 | Lys72, Asp184 | Hydrogen Bond |

| Leu132, Val80 | Hydrophobic Interaction | ||

| Example Oxidase | -7.5 | Tyr435, Phe342 | π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are built using a dataset of compounds with known activities or properties.

For 5-acetyl-2-furancarboxylic acid methyl ester, a QSAR model could be developed to predict its potential biological activity based on a set of calculated molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO-LUMO energies). Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process.

Similarly, QSPR models can predict important physicochemical properties such as solubility, lipophilicity (logP), and melting point. These properties are critical for determining a compound's suitability as a drug candidate. While specific QSAR/QSPR studies on 5-acetyl-2-furancarboxylic acid methyl ester are not prominent in the literature, the methodologies are well-established and could be readily applied.

Descriptors for Biological Activity Prediction

The prediction of biological activity for compounds like 5-acetyl-2-furancarboxylic acid methyl ester relies heavily on Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the chemical structure of a compound and its biological effect. For furan derivatives, various physicochemical and structural descriptors are employed to build these predictive models.

QSAR studies on furan-containing compounds have identified several key descriptors that influence their biological activities, such as antimicrobial and anti-inflammatory effects. nih.govresearchgate.net The selection of these descriptors is critical for the development of a robust and predictive QSAR model. Common descriptors include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the number of rings or branching indices. For instance, the retention index for six-membered rings has been used in models for furanone derivatives. researchgate.net

Electronic Descriptors: These relate to the electronic properties of the molecule. For furan derivatives, parameters like polar surface area (excluding phosphorus and sulfur) and the number of oxygen atoms connected by single bonds have been shown to be significant in predicting cyclooxygenase-2 (COX-2) inhibition. researchgate.net The distribution of electron density within the furan ring system is crucial for its interaction with biological targets.

Steric Descriptors: These account for the three-dimensional shape and size of the molecule. In 3D-QSAR models, like the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), steric and electrostatic fields are calculated around the molecule to predict its binding affinity to a receptor. researchgate.net

The development of a QSAR model typically involves establishing a correlation between these descriptors (as independent variables) and the measured biological activity (as the dependent variable). For a series of furanone derivatives, a significant 2D QSAR model yielded a high correlation coefficient (r²) of 0.840, indicating a strong relationship between the chosen descriptors and the observed COX-2 inhibitory activity. researchgate.net Similarly, QSAR investigations have been successfully applied to correlate physicochemical parameters of furan-3-carboxamides with their antimicrobial activity. nih.gov These models are valuable tools in medicinal chemistry for designing novel furan derivatives with enhanced potency and selectivity. nih.govutripoli.edu.ly

Table 1: Key Descriptors in QSAR Models for Furan Derivatives

| Descriptor Type | Example Descriptor | Biological Activity Correlation | Reference |

|---|---|---|---|

| Topological | Retention Index (six-membered rings) | COX-2 Inhibition | researchgate.net |

| Electronic | Polar Surface Area (excluding P & S) | COX-2 Inhibition | researchgate.net |

| Electronic | Number of oxygen atoms (single bonds) | COX-2 Inhibition | researchgate.net |

| Physicochemical | Various parameters | Antimicrobial Activity | nih.gov |

Predictive Models for Synthetic Accessibility or Reactivity

Predictive models for the synthetic accessibility and reactivity of 5-acetyl-2-furancarboxylic acid methyl ester are grounded in the fundamental chemical properties of the furan ring. acs.org Furan is a five-membered aromatic heterocycle that, while aromatic, possesses a lower resonance energy (~16 kcal/mol) compared to benzene (B151609) (~36 kcal/mol) or even other heterocycles like thiophene (B33073) (~30 kcal/mol). acs.org This reduced aromaticity makes the furan ring more susceptible to reactions that involve dearomatization, rendering it a versatile synthetic building block. acs.org

The reactivity of the furan nucleus can be understood through several theoretical models:

Electrophilic Substitution: Furan derivatives readily undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. youtube.com Predictive models based on the stability of the reaction intermediate (a carbocation) show that electrophilic attack preferentially occurs at the C2 and C5 positions. This is because the positive charge in the intermediate is more delocalized, leading to a more stable structure. youtube.com

Cycloaddition Reactions: The furan ring can act as an electron-rich diene in Diels-Alder reactions, a property not as readily observed in more aromatic systems like pyrrole (B145914) or thiophene. acs.org This reactivity allows for the construction of complex polycyclic structures, such as oxabicyclo[2.2.1]heptane derivatives. acs.org

Oxidation and Reduction: Furan is susceptible to both oxidation and reduction. acs.org Oxidative ring-opening can yield unsaturated dialdehydes, while catalytic hydrogenation leads to tetrahydrofuran (B95107) derivatives, which are common motifs in natural products. acs.org

Metabolic Reactivity: The biotransformation of furan-containing compounds can lead to the formation of reactive metabolites. nih.gov Oxidation of the furan ring, often catalyzed by cytochrome P450 enzymes, can generate highly electrophilic cis-enedione intermediates. nih.gov These reactive species can covalently bind to cellular macromolecules like proteins and DNA, which is a key consideration in predicting potential toxicity. nih.gov

Computational models can simulate these reaction pathways and predict the likelihood of different outcomes based on the specific substituents on the furan ring. For 5-acetyl-2-furancarboxylic acid methyl ester, the electron-withdrawing nature of the acetyl and methyl ester groups at the C5 and C2 positions, respectively, would influence the electron density of the ring and thus its reactivity in these various transformations.

Table 2: Predicted Reactivity of the Furan Ring

| Reaction Type | Preferred Position(s) | Key Characteristics | Reference |

|---|---|---|---|

| Electrophilic Substitution | C2, C5 | Occurs readily due to lower aromaticity; proceeds via a stable carbocation intermediate. | youtube.com |

| Diels-Alder Cycloaddition | The furan ring as a diene | Forms oxabicyclo[2.2.1]heptane derivatives; more facile than with pyrrole or thiophene. | acs.org |

| Oxidation | Ring-opening | Can produce unsaturated dialdehydes. | acs.org |

| Reduction | Ring saturation | Catalytic hydrogenation yields tetrahydrofuran derivatives. | acs.org |

Cheminformatics and Database Mining for Related Compounds

Cheminformatics and the mining of chemical databases are essential for identifying compounds structurally and functionally related to 5-acetyl-2-furancarboxylic acid methyl ester. Large public and private databases, such as PubChem, ChEMBL, and Reaxys, serve as vast repositories of chemical information that can be systematically searched.

The process of mining for related compounds typically involves several strategies:

Substructure Searching: This is a common approach where the core furan ring substituted with an acetyl group and a carboxylic acid ester is used as a query to find all molecules in a database containing this specific scaffold.

Synonym and Identifier Searching: Databases can be queried using various names and identifiers. For instance, searching for a related compound like "5-Acetoxymethyl-2-furancarboxylic acid" in PubChem reveals synonyms such as "acetyl Sumiki's acid" and links to other compounds with the same connectivity or parent structure. nih.gov Similarly, searching for "2-Acetyl-5-methylfuran" yields a list of numerous synonyms and related substances. nih.gov

Database mining can reveal a wealth of information about related compounds, including:

Known biological activities (e.g., antimicrobial, anti-inflammatory). utripoli.edu.lyijabbr.com

Presence in natural products. nih.govnih.gov

Commercial availability from chemical vendors.

Links to relevant scientific literature and patents.

For example, a search for compounds related to 5-acetyl-2-furancarboxylic acid methyl ester would likely identify other 2,5-disubstituted furans, which are a class of compounds known for a wide range of biological activities. ijabbr.com This information is invaluable for understanding the structure-activity relationships within this chemical series and for designing new molecules with desired properties.

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-Acetoxymethyl-2-furancarboxylic acid |

| 2-Acetyl-5-methylfuran (B71968) |

| Furan |

| Pyrrole |

| Thiophene |

| Benzene |

Q & A

[Basic] What are the standard synthetic routes for preparing 5-acetyl-2-furancarboxylic acid methyl ester?

Methodological Answer:

The synthesis typically involves esterification of 5-acetyl-2-furancarboxylic acid using methanol under acidic or basic catalysis. For example, a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can facilitate nucleophilic acyl substitution . Reaction conditions often include refluxing in anhydrous methanol (60–80°C, 6–12 hours) under nitrogen to prevent hydrolysis. Post-reaction purification via recrystallization (solvent: ethyl acetate/hexane) or column chromatography (silica gel, eluent gradient) is recommended to achieve >95% purity .

[Advanced] How can researchers optimize the esterification step to improve yield and purity?

Methodological Answer:

Key factors include:

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to enhance reaction rates .

- Solvent choice : Anhydrous DMF or THF improves solubility of intermediates.

- Temperature control : Microwave-assisted synthesis (80–100°C, 30–60 mins) reduces side reactions .

- Workup strategy : Neutralize residual acid with aqueous NaHCO₃ before extraction to minimize ester hydrolysis.

Validate optimization using HPLC (C18 column, acetonitrile/water gradient) to monitor conversion .

[Basic] What spectroscopic techniques are used to characterize 5-acetyl-2-furancarboxylic acid methyl ester?

Methodological Answer:

- 1H NMR (400 MHz, CDCl₃): Key signals include the acetyl methyl group (δ 2.4–2.6 ppm), furan protons (δ 6.5–7.2 ppm), and methoxy ester (δ 3.8–3.9 ppm) .

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and furan ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M+H]+ at m/z 169 (calculated) and fragmentation patterns matching the acetyl and methoxy groups .

[Advanced] How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

Methodological Answer:

- Dynamic effects : Use variable-temperature NMR to assess conformational exchange broadening in the furan ring .

- DFT calculations : Compare experimental chemical shifts with computational models (e.g., B3LYP/6-31G*) to identify tautomeric forms or solvent effects .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; correlate protons with adjacent carbons to confirm substitution patterns .

[Basic] What safety protocols are recommended for handling this compound given limited toxicological data?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and goggles.

- Ventilation : Work in a fume hood to avoid inhalation (no LC50 data available) .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- In silico screening : Predict toxicity using tools like OECD QSAR Toolbox or ECOSAR .

[Advanced] What strategies are effective for studying its biological activity (e.g., antimicrobial potential)?

Methodological Answer:

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .

- Molecular docking : Screen against bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina .

- SAR analysis : Synthesize derivatives (e.g., halogenated analogs) to correlate substituent effects with activity .

[Basic] How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Store samples at 40°C/75% RH for 1 month and analyze degradation via TLC or UPLC .

- Light sensitivity : Expose to UV (254 nm) for 48 hours; monitor furan ring decomposition via UV-Vis (λmax ~270 nm) .

[Advanced] What computational methods support reaction mechanism elucidation for its synthesis?

Methodological Answer:

- Transition state analysis : Use Gaussian 16 to model esterification pathways (e.g., B3LYP/6-311++G** basis set) .

- Kinetic studies : Perform Eyring plots to determine activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants .

[Basic] What are the industrial-scale purification challenges for this compound?

Methodological Answer:

- Crystallization issues : Optimize solvent mixtures (e.g., ethanol/water) to prevent oiling out.

- Chromatography limitations : Scale-up using flash chromatography with prepacked silica cartridges .

[Advanced] How can researchers design derivatives to enhance solubility for pharmacological studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.